3-(3-methoxypropyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-methoxypropyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one is a heterocyclic compound that belongs to the class of oxazines. This compound is characterized by its unique structure, which includes a chromene and oxazine ring fused together. It has gained significant attention in the field of medicinal chemistry due to its potential biological activities, including antibacterial, antifungal, and anticancer properties .
Preparation Methods
The synthesis of 3-(3-methoxypropyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one can be achieved through a one-pot condensation method. This involves the cyclization of aromatic aldehyde, ammonium acetate, substituted amides, and 8-hydroxy-quinoline or 4-hydroxy coumarin . The reaction is typically carried out in water at elevated temperatures (80-90°C) to facilitate the formation of the desired product . This method is advantageous due to its simplicity, high yield, and environmentally friendly nature .
Chemical Reactions Analysis
3-(3-methoxypropyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
3-(3-methoxypropyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other heterocyclic compounds and polymers.
Medicine: Due to its anticancer properties, it is being explored for its potential use in cancer therapy.
Industry: It is used in the development of dyes, optical brighteners, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 3-(3-methoxypropyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity is attributed to its ability to inhibit bacterial cell wall synthesis or disrupt bacterial DNA replication . The compound’s anticancer activity is believed to be due to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
3-(3-methoxypropyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one can be compared with other similar compounds such as:
6H-1,2-oxazin-6-ones: These compounds also exhibit significant biological activities, including antimicrobial and anticancer properties.
3,6-dihydro-2H-1,2-oxazines:
The uniqueness of this compound lies in its fused chromene and oxazine ring structure, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C19H23NO4 |
---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
3-(3-methoxypropyl)-2,4,7,8,9,10-hexahydroisochromeno[3,4-f][1,3]benzoxazin-6-one |
InChI |
InChI=1S/C19H23NO4/c1-22-10-4-9-20-11-16-17(23-12-20)8-7-14-13-5-2-3-6-15(13)19(21)24-18(14)16/h7-8H,2-6,9-12H2,1H3 |
InChI Key |
ZSHDFKQQXSQJNT-UHFFFAOYSA-N |
Canonical SMILES |
COCCCN1CC2=C(C=CC3=C2OC(=O)C4=C3CCCC4)OC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.